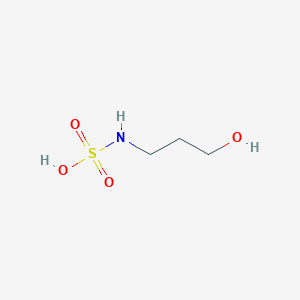

(3-Hydroxypropyl)sulfamic acid

Description

Contextualization within Sulfamic Acid Derivative Research

Sulfamic acid (H₃NSO₃) is a well-established compound, recognized for its use as a cleaning agent, in dye and pigment manufacturing, and as a precursor in the synthesis of various chemicals. wikipedia.orgsciencemadness.org Research into sulfamic acid derivatives aims to modify its properties to create compounds with tailored functionalities. These derivatives often exhibit enhanced solubility, specific catalytic activities, or unique biological interactions. researchgate.netscielo.br

(3-Hydroxypropyl)sulfamic acid fits within this landscape as an N-alkylated sulfamic acid. The presence of the hydroxypropyl group introduces a new reactive site and alters the polarity of the parent molecule, making it a subject of interest for applications where both the acidic sulfamic group and the nucleophilic hydroxyl group can play a role. The study of such derivatives is part of a broader effort to develop novel organocatalysts, functionalized materials, and potential therapeutic agents. researchgate.netscielo.br

Foundational Principles and Theoretical Frameworks

The chemical behavior of this compound is governed by the interplay of its two functional groups. The sulfamic acid group is a strong acid, while the hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a nucleophile.

Theoretical studies on related N-acylsulfonamides using Density Functional Theory (DFT) at the B3LYP/6-311+g(d,p) level have been conducted to understand the electronic properties and reactivity of the sulfonamide bond. researchgate.net Similar computational investigations could be applied to this compound to predict its geometric structure, vibrational frequencies, and electronic properties. Such theoretical frameworks are crucial for understanding the reaction mechanisms where this compound might act as a catalyst or an intermediate.

Furthermore, research into N-sulfonic acid functionalized ionic liquids provides insights into the electrochemical behavior and Brønsted acidity of compounds containing the N-SO₃H group. researchgate.net These studies help in understanding the potential of this compound in applications requiring acidic catalysis in various solvent systems.

Current Research Trajectories and Future Outlooks

While direct and extensive research solely focused on this compound is not abundant, the current research on related sulfamic acid derivatives points towards several potential future directions.

One promising area is in catalysis. Sulfamic acid and its derivatives are known to be efficient and reusable solid acid catalysts for various organic transformations, including esterification, acetalization, and multicomponent reactions. researchgate.netresearchgate.net The bifunctional nature of this compound makes it a candidate for a task-specific catalyst, where the hydroxyl group could assist in substrate binding or modulate the catalyst's solubility.

Another potential application lies in materials science. The ability of the sulfamic acid group to coordinate with metal ions could be exploited in the synthesis of novel metal-organic frameworks (MOFs) or functionalized nanoparticles. The hydroxyl group could then serve as a point for further modification or for imparting specific properties to the material.

In the realm of organic synthesis, this compound can be considered a useful building block. Its two functional groups allow for a range of chemical transformations, making it a potential precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals or as specialty chemicals.

Future research will likely focus on the synthesis and characterization of this compound, followed by a thorough investigation of its catalytic potential and its utility as a building block in organic and materials chemistry.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 98026-28-9 | amerigoscientific.comchemspider.com |

| Molecular Formula | C₃H₉NO₄S | amerigoscientific.comchemspider.com |

| Molecular Weight | 155.17 g/mol | amerigoscientific.com |

| Synonyms | Sulfamic acid, N-(3-hydroxypropyl)-; 3-(Sulfoamino)propan-1-ol | chemspider.com |

| Compound Name | Key Functional Groups | Primary Research Area |

|---|---|---|

| Sulfamic acid | -SO₃H, -NH₂ | Catalysis, Cleaning Agents wikipedia.orgsciencemadness.org |

| N-Alkylsulfamic acids | -SO₃H, -NHR | Organocatalysis scielo.br |

| N-Acylsulfonamides | -SO₂NHCOR | Theoretical Chemistry, Synthesis researchgate.net |

| This compound | -SO₃H, -NH(CH₂)₃OH | Potential in Catalysis and Synthesis |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxypropylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO4S/c5-3-1-2-4-9(6,7)8/h4-5H,1-3H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYZYBNXGNBMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369768 | |

| Record name | (3-hydroxypropyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98026-28-9 | |

| Record name | (3-hydroxypropyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxypropyl Sulfamic Acid

Fundamental Chemical Reactions

The chemical behavior of (3-Hydroxypropyl)sulfamic acid is characterized by its participation in oxidation, reduction, and substitution reactions.

Oxidation Pathways

The oxidation of this compound can proceed via multiple pathways, primarily involving the sulfur atom or the terminal hydroxyl group.

Oxidation of the Sulfamic Acid Group: Strong oxidizing agents such as chlorine, bromine, and chlorates can oxidize the sulfur in the sulfamic acid group. This process typically leads to the cleavage of the sulfur-nitrogen bond and the formation of sulfuric acid, nitrogen gas, and water. The reaction with nitrous acid, for instance, is a characteristic reaction of sulfamic acid that yields sulfuric acid and nitrogen gas. wikipedia.orgsciencemadness.org

HNO₂ + H₂N(CH₂)₃OSO₃H → H₂SO₄ + N₂ + H₂O + HO(CH₂)₃OH (product identity speculative)

Oxidation of the Hydroxyl Group: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of reagent determines the extent of oxidation. For example, mild oxidizing agents would yield 3-(sulfamoyloxy)propanal, while stronger agents could produce 3-(sulfamoyloxy)propanoic acid.

| Oxidizing Agent | Target Group | Major Products |

| Chlorine, Bromine | Sulfamic Acid | Sulfuric Acid, Nitrogen |

| Nitrous Acid | Sulfamic Acid | Sulfuric Acid, Nitrogen wikipedia.orgsciencemadness.org |

| Nitric Acid | Sulfamic Acid | Sulfuric Acid, Nitrous Oxide wikipedia.orgsciencemadness.org |

| Mild Oxidants (e.g., PCC) | Hydroxyl Group | 3-(Sulfamoyloxy)propanal |

| Strong Oxidants (e.g., KMnO₄) | Hydroxyl Group | 3-(Sulfamoyloxy)propanoic acid |

Reduction Processes

While less commonly documented, reduction of this compound is theoretically possible. The sulfamic acid group is generally resistant to reduction. However, under specific conditions with powerful reducing agents, the sulfur atom could be reduced to lower oxidation states. The more feasible reduction would involve the transformation of any aldehyde or carboxylic acid derivatives formed via oxidation back to the hydroxyl group.

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can undergo nucleophilic substitution reactions, similar to other primary alcohols. libretexts.org A crucial first step in these reactions is the conversion of the hydroxyl group into a better leaving group, as -OH itself is a poor one. libretexts.orglibretexts.org

Protonation: In a strong acidic medium, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which can then be displaced by a nucleophile, releasing water as a stable leaving group. libretexts.org

Esterification: The compound can react with carboxylic acids or their derivatives under acidic catalysis to form esters. This is a reversible process known as Fischer esterification. libretexts.org

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halide, forming (3-chloropropyl)sulfamic acid or (3-bromopropyl)sulfamic acid, respectively. libretexts.orglibretexts.org

These reactions are often catalyzed and may require heating. wikipedia.org For example, sulfamic acid itself reacts with alcohols upon heating to form organosulfates, a reaction that can be catalyzed by urea (B33335). wikipedia.org

Intramolecular and Intermolecular Interaction Dynamics

The structure of this compound facilitates a range of molecular interactions that influence its chemical properties and reactivity.

Influence of the 3-Hydroxypropyl Group on Molecular Reactivity

The 3-hydroxypropyl substituent significantly modifies the properties of the parent sulfamic acid molecule.

Acidity and Solubility: The alkyl chain is an electron-donating group, which may slightly decrease the acidity of the sulfamic acid compared to unsubstituted sulfamic acid. The hydroxyl group enhances polarity and the capacity for hydrogen bonding, increasing its solubility in polar solvents.

Chelating Properties: The presence of the hydroxyl group, in addition to the sulfamate (B1201201) group, can enhance the compound's ability to chelate metal ions. The oxygen atom of the hydroxyl group can act as a second coordination site.

Steric Effects: The flexible three-carbon chain can influence the approach of reactants to the sulfamic acid core, potentially affecting reaction rates.

Hydrogen Bonding: The hydroxyl group provides an additional site for both donating and accepting hydrogen bonds. This leads to strong intermolecular interactions in the solid state and in solution, influencing physical properties like melting point and viscosity. nih.gov These interactions are crucial for understanding the compound's role in supramolecular assemblies. nih.gov

Spectroscopic Signatures of Zwitterionic and Neutral Forms in Solution

In solution, this compound can exist as an equilibrium between its neutral (H₂NSO₂(O(CH₂)₃OH)) and zwitterionic (⁺H₃NSO₂(O(CH₂)₃O⁻) or more likely ⁺H₃N(CH₂)₃SO₃⁻) forms. Spectroscopic techniques like NMR and IR can distinguish these forms.

Infrared (IR) Spectroscopy:

Neutral Form: Would show characteristic bands for O-H stretching (around 3200-3600 cm⁻¹), N-H stretching of the -NH₂ group (around 3300-3500 cm⁻¹), and S=O stretching (around 1350 and 1150 cm⁻¹). chemicalbook.comresearchgate.net

Zwitterionic Form (⁺H₃N(CH₂)₃SO₃⁻): The spectrum would change significantly. The N-H stretching would shift to a lower frequency and broaden due to the formation of the ammonium (B1175870) group (⁺NH₃), appearing in the 2800-3200 cm⁻¹ region. The distinct S-O single bond and S=O double bond absorptions of the sulfonic acid group would be replaced by the characteristic symmetric and asymmetric stretching bands of the sulfonate anion (SO₃⁻), typically found around 1040-1080 cm⁻¹ and 1200-1260 cm⁻¹, respectively. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show signals for the three methylene (B1212753) groups of the propyl chain. In the zwitterionic form, the protons on the carbon adjacent to the ⁺NH₃ group would be deshielded and appear at a higher chemical shift compared to the neutral form. The protons of the -NH₂ and -OH groups in the neutral form, and the -⁺NH₃ protons in the zwitterionic form, are exchangeable and may appear as broad signals. echemi.comresearchgate.net In a solvent like DMSO-d₆, coupling of the ammonium protons to the quadrupolar ¹⁴N nucleus can sometimes be observed as a triplet. echemi.comresearchgate.net

¹³C NMR: The chemical shifts of the carbon atoms in the propyl chain would also reflect the electronic environment. The carbon attached to the nitrogen atom would show a significant shift depending on the protonation state of the amine.

The following table summarizes the expected spectroscopic features.

| Spectroscopic Data | Neutral Form (H₂N(CH₂)₃OSO₃H) | Zwitterionic Form (⁺H₃N(CH₂)₃SO₃⁻) |

| IR (cm⁻¹) | O-H stretch (~3200-3600), N-H stretch (~3300-3500), S=O stretch (~1350, ~1150) | Broad ⁺N-H stretch (~2800-3200), SO₃⁻ asymmetric stretch (~1200-1260), SO₃⁻ symmetric stretch (~1040-1080) |

| ¹H NMR (ppm) | Sharp N-H and O-H signals (fast exchange), distinct CH₂ signals | Broad ⁺N-H signal, deshielded α-CH₂ protons |

| ¹³C NMR (ppm) | Characteristic shifts for C-N and C-O | Downfield shift for C-N due to ⁺NH₃ group |

Catalytic Mechanisms and Functional Roles

The catalytic activity of this compound and its derivatives is a subject of growing interest, particularly in the realm of green chemistry and organocatalysis. The presence of both acidic and nucleophilic centers allows for diverse catalytic applications.

This compound, like its parent compound sulfamic acid, is a moderately strong Brønsted acid. The pKa of sulfamic acid is approximately 1.0, indicating that it readily donates its proton. wikipedia.org The Brønsted acidity arises from the sulfonic acid group (-SO₃H). This acidic proton can be utilized to catalyze a variety of organic reactions that proceed through protonated intermediates.

While the primary acidic character is Brønsted-type, the sulfur atom in the sulfamic acid moiety can exhibit Lewis acidic character, particularly when the molecule is involved in coordination with other species. This dual Brønsted-Lewis acidity can be beneficial in certain catalytic cycles. nih.govscielo.org.za For instance, the coordination of a Lewis acid to a Brønsted acid can significantly enhance the latter's acidity. researchgate.netrsc.org In the context of this compound, the hydroxyl group could potentially interact with and activate the sulfamic acid group, or vice versa, leading to unique catalytic properties.

The combination of both Brønsted and Lewis acidity in a single catalyst can be highly effective for certain transformations. For example, in the synthesis of homopropargyl alcohols, catalysts possessing both types of acidity have shown superior performance compared to those with predominantly one type. nih.gov The Lewis acidic sites can activate electrophiles, while the Brønsted acidic sites activate nucleophiles, leading to a synergistic catalytic effect. nih.gov

| Catalyst Type | Predominant Acidity | Relative Activity in Homopropargyl Alcohol Synthesis |

| Mineral Acids (e.g., HCl, H₂SO₄) | Brønsted | High, but difficult to separate |

| Acidic Oxides (e.g., SiO₂, Al₂O₃) | Lewis | Low to moderate |

| HZSM-5 | Brønsted and Lewis | High and recyclable |

| This compound (inferred) | Brønsted (primary), potential Lewis | Expected to be an effective catalyst |

This table is generated based on findings from related research and provides an inferred performance for this compound.

Sulfamic acid and its functionalized derivatives have emerged as efficient, recyclable, and environmentally benign organocatalysts for multicomponent reactions (MCRs). copernicus.orgresearchgate.netdatapdf.com MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product, and they are of great importance in the synthesis of pharmaceutically relevant compounds. datapdf.com

This compound, with its dual functionality, is a promising candidate for such catalytic applications. A closely related compound, 3-(Sulfamic acid)-propyltriethoxysilane immobilized on biochar nanoparticles, has been successfully employed as a catalyst for the multicomponent synthesis of tetrahydrobenzo[b]pyrans. scispace.com This suggests that the N-propylsulfamic acid scaffold is effective in promoting these transformations.

The general mechanism for sulfamic acid-catalyzed MCRs involves the initial activation of a carbonyl compound by the Brønsted acidic proton of the catalyst. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by another reactant. The catalyst is regenerated at the end of the reaction cycle. The presence of the hydroxyl group in this compound could potentially influence the catalyst's solubility and its interaction with the reactants, possibly leading to enhanced catalytic activity or selectivity.

Several studies have demonstrated the utility of sulfamic acid and its derivatives in various MCRs, as summarized in the table below.

| Multicomponent Reaction | Catalyst | Key Product | Reported Yields |

| Biginelli Reaction | N-alkylated sulfamic acids | Dihydropyrimidinones | Good to excellent (ca. 80-97%) researchgate.net |

| Hantzsch Reaction | Sulfamic acid | 1,4-Dihydropyridines | Not specified |

| Synthesis of 4-oxo-tetrahydroindoles | Sulfamic acid | 4-oxo-tetrahydroindoles | Not specified copernicus.org |

| Synthesis of Tetrahydrobenzo[b]pyrans | 3-(Sulfamic acid)-propyltriethoxysilane@BNPs | Tetrahydrobenzo[b]pyrans | Not specified scispace.com |

| Synthesis of Spirooxindoles | Sulfamic acid | Pyrazolopyridine based spirooxindoles | High yields wikipedia.org |

Atmospheric Chemical Processes Involving Sulfamic Acid Species

While direct atmospheric data for this compound is not available, extensive research on the atmospheric chemistry of its parent compound, sulfamic acid (SFA), provides a strong basis for understanding its potential atmospheric roles. SFA has been identified as a significant component of atmospheric aerosols and can influence new particle formation (NPF). copernicus.orgnih.govnebraska.edu

One of the primary formation pathways for atmospheric sulfamic acid is the hydrolysis of its precursor, HNSO₂. copernicus.org Quantum chemical calculations have shown that the direct gas-phase hydrolysis of HNSO₂ has a high energy barrier. copernicus.org However, this reaction can be significantly catalyzed by other atmospheric species such as water molecules, formic acid, and sulfuric acid. copernicus.org For instance, the presence of methanesulfonic acid (MSA) can lower the activation energy for HNSO₂ hydrolysis. copernicus.org

The rate of gaseous SFA formation from the hydrolysis of HNSO₂ with MSA can be competitive with the water-catalyzed pathway, especially at altitudes between 5 and 15 km. copernicus.org Given that this compound possesses a hydroxyl group, it is plausible that it could also participate in and influence such catalytic hydrolysis cycles, potentially acting as a catalyst itself or being formed through similar pathways involving functionalized precursors.

| Hydrolysis Reaction | Catalyst | Relative Rate |

| HNSO₂ + H₂O | - | Slow |

| HNSO₂ + H₂O | H₂O | Faster |

| HNSO₂ + H₂O | MSA | Significantly Faster copernicus.org |

Reactions at the air-water interface of atmospheric aerosols are crucial for understanding atmospheric chemistry. copernicus.org Born-Oppenheimer molecular dynamics (BOMD) simulations have revealed that sulfamic acid formation from HNSO₂ hydrolysis can occur rapidly at this interface. copernicus.org

Two primary mechanisms have been identified for the MSA-assisted hydrolysis of HNSO₂ at the air-water interface: an ion-forming mechanism and a proton exchange mechanism, both of which lead to the formation of the SFA⁻···H₃O⁺ ion pair on a picosecond timescale. copernicus.org The sulfamate anion (SFA⁻) formed at the interface can then attract gaseous molecules to the aqueous surface, promoting particle growth. copernicus.org The amphiphilic nature of this compound, with its polar sulfamic acid head and more non-polar propyl chain, suggests that it would likely be surface-active, concentrating at the air-water interface and participating in similar interfacial reactions.

Sulfamic acid is known to participate in the formation of atmospheric molecular clusters, which are the initial step in new particle formation. nih.govnebraska.edu The ability of SFA to form stable clusters with other atmospheric species, such as sulfuric acid and amines, is critical to this process. nih.govnebraska.edu

Proton exchange is a fundamental mechanism within these clusters. Computational studies have shown that in clusters of sulfuric acid and bases, proton transfer from the acid to the base is a key stabilizing interaction. researchgate.net Sulfamic acid, with its acidic proton and basic nitrogen and oxygen atoms, can act as both a proton donor and acceptor, facilitating complex hydrogen-bonding networks within clusters. copernicus.org The presence of the hydroxyl group in this compound would further enhance its ability to form hydrogen bonds, potentially leading to the formation of more stable and complex clusters.

Theoretical studies on deprotonated sulfamic acid clusters have shown that the canonical form of sulfamic acid is preferred over the zwitterionic form during cluster growth, with orbital interactions playing a significant role in the binding strength. researchgate.net This fundamental understanding of sulfamic acid clustering provides a framework for predicting the behavior of functionalized derivatives like this compound in the atmosphere.

Theoretical and Computational Chemistry of 3 Hydroxypropyl Sulfamic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Hydroxypropyl)sulfamic acid. researchgate.net These methods, rooted in the principles of physics and realized through computational algorithms, allow for the rationalization of chemical phenomena such as chemical bonding, spectroscopy, and reactions. units.it

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ufms.br By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), the ground state geometry of this compound can be optimized to predict bond lengths, bond angles, and dihedral angles. ufms.brresearchgate.net These theoretical calculations provide geometric parameters that are often in good agreement with experimental data, offering a reliable model of the molecule's three-dimensional structure. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the reactive behavior of a molecule. uni-muenchen.dechemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. uni-muenchen.de For this compound, the MEP surface would highlight the electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. uni-muenchen.deresearchgate.net This analysis is invaluable for predicting how the molecule will interact with other charged species, guiding the understanding of its reactivity in various chemical environments. uni-muenchen.dechemrxiv.orgrsc.org The MEP is calculated from the electrical charge cloud generated by the molecule's electrons and nuclei and is a good guide for assessing reactivity towards charged reactants. uni-muenchen.de

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comyoutube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A smaller energy gap suggests higher reactivity. For this compound, the analysis of its HOMO and LUMO provides insights into its electronic transition properties and potential reaction pathways.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. ufms.br This analysis provides insights into the electrostatic nature of the atoms and the polarity of the bonds. fiu.edu It is important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. ufms.brfiu.edunih.gov By examining the Mulliken atomic charges of this compound, one can identify which atoms are electron-rich or electron-deficient, further clarifying the molecule's reactive sites.

Reaction Pathway Elucidation and Kinetic Modeling

Understanding the dynamics of chemical reactions involving this compound requires advanced computational modeling to trace the transformation from reactants to products.

Born-Oppenheimer Molecular Dynamics (BOMD) Simulations of Reaction Trajectories

Born-Oppenheimer Molecular Dynamics (BOMD) is a simulation technique that allows for the study of the time evolution of a molecular system. aps.org In a BOMD simulation, the forces on the nuclei are calculated from the electronic structure at each step, allowing for the simulation of chemical reaction dynamics on the ground-state potential energy surface. aps.orgnih.govnih.gov For this compound, BOMD simulations could be employed to model its behavior in solution, study proton transfer events, or investigate its interaction with other molecules over time, providing a dynamic picture of its chemical reactivity. nih.gov

Atmospheric Cluster Dynamic Code (ACDC) for Kinetic Rate Determinations

The Atmospheric Cluster Dynamic Code (ACDC) is a powerful tool used in computational atmospheric chemistry to simulate the kinetics of new particle formation. rsc.orgaalto.finih.gov It solves the birth-death equations for a system of molecular clusters, providing insights into the formation and growth rates of atmospheric aerosols. rsc.orgaalto.finih.gov These simulations are crucial for understanding how various chemical species contribute to aerosol formation under different atmospheric conditions. researchgate.netnih.gov The ACDC model relies on quantum chemical data, such as the Gibbs free energies of formation for different molecular clusters, to calculate the collision and evaporation rates that govern the cluster dynamics. nih.gov

While ACDC has been extensively used to study the role of sulfamic acid (SFA) and its derivatives in new particle formation, particularly in combination with substances like methanesulfonic acid (MSA), dimethylamine (B145610) (DMA), and sulfuric acid (SA), there is currently a notable absence of specific research in the scientific literature applying the ACDC model to this compound. researchgate.netnih.gov Studies have investigated the broader family of sulfamic acids and their contribution to aerosol formation, but dedicated kinetic rate determinations and cluster dynamics simulations for this compound using ACDC have not been reported. researchgate.net

Consequently, no data tables containing kinetic rate determinations for the atmospheric clustering of this compound can be provided at this time. Future computational studies may address this gap by performing quantum chemical calculations on clusters containing this compound and using this data as input for ACDC simulations. Such research would be valuable for elucidating the potential role of this specific compound in atmospheric new particle formation.

Adsorption Phenomena and Surface Interaction Simulations

The study of adsorption phenomena and surface interactions through computational simulations, such as molecular dynamics (MD) and density functional theory (DFT), is fundamental to understanding a wide range of processes, from catalysis to environmental science. These simulations can provide detailed, atomistic insights into how molecules arrange themselves on surfaces and the nature of the intermolecular forces at play.

A review of the current scientific literature indicates a lack of specific studies focused on the adsorption phenomena and surface interaction simulations of this compound. While computational methods are widely applied to understand the surface interactions of various organic molecules, including those with hydroxyl and sulfonic acid functional groups, this particular compound has not been the subject of such investigations.

Therefore, no data tables detailing adsorption energies, surface configurations, or other parameters from simulations of this compound can be presented. Research in this area would be beneficial for applications where the interaction of this compound with surfaces is important, such as in materials science or environmental surface chemistry.

Molecular Recognition and Interaction Studies (e.g., for Chiral Discrimination)

Molecular recognition is a key principle in supramolecular chemistry, where the specific binding between a host and a guest molecule is driven by non-covalent interactions. Computational studies are instrumental in this field for predicting and analyzing the binding affinities and geometries of host-guest complexes. Chiral discrimination, a specialized area of molecular recognition, involves the differential interaction of a chiral host with the enantiomers of a chiral guest.

While there is research on the use of chiral sulfamic acid derivatives as resolving agents for the separation of enantiomers, specific molecular recognition and interaction studies involving this compound are not available in the current body of scientific literature. Computational host-guest chemistry is an active area of research, with many studies focusing on various host-guest systems to predict binding affinities. rsc.org However, this compound has not been the focus of such computational investigations for the purpose of molecular recognition or chiral discrimination.

As a result, there are no detailed research findings or data tables to present regarding the molecular recognition or chiral discrimination properties of this compound from a computational perspective. Future research could explore the potential of this molecule as a chiral host or guest through computational modeling, which would involve docking studies, molecular dynamics simulations, and free energy calculations.

Advanced Chemical Applications of 3 Hydroxypropyl Sulfamic Acid and Its Derivatives

Materials Science and Polymer Chemistry

The dual functionality of (3-Hydroxypropyl)sulfamic acid makes it a valuable component in the synthesis and modification of polymers. The sulfamic acid group can impart hydrophilicity, acidity, and improved thermal stability, while the hydroxyl group offers a reactive site for polymerization and grafting.

Formulation of Waterborne Polyurethane Coating Systems

Waterborne polyurethane dispersions (WPUDs) are a significant class of environmentally friendly coatings. The incorporation of hydrophilic monomers is crucial for the stable dispersion of the polyurethane in water. While not explicitly detailing this compound, a Chinese patent (CN109824555B) describes the use of a structurally analogous compound, 3-propylamino-1-propanesulfonic acid, in preparing waterborne polyurethane curing agents. neutronco.com This highlights the utility of such sulfamic acid derivatives in this field.

The sulfamic acid group, in its neutralized form, acts as an internal emulsifier, enabling the formation of stable polyurethane dispersions without the need for external surfactants. The steric hindrance provided by the propyl group in these modifiers can shield the sulfonic acid groups after film formation, which is beneficial for improving the water resistance of the final coating. neutronco.com The resulting waterborne polyurethane curing agents are characterized by low viscosity, good water dispersibility, and a high NCO content, making them highly compatible with hydroxyl-containing resins like acrylics and polyesters for two-component coating systems. neutronco.com These coatings find applications on a variety of substrates, including building walls, bridges, and furniture. neutronco.com

Table 1: Properties of Waterborne Polyurethane Curing Agent Modified with a Sulfamic Acid Derivative

| Property | Value/Description | Reference |

| Viscosity | Low | neutronco.com |

| Water Dispersibility | Good | neutronco.com |

| NCO Content | High | neutronco.com |

| Compatibility | Excellent with hydroxyl resins | neutronco.com |

| Application Fields | Building coatings, leather finishing, adhesives, inks | neutronco.com |

Development of Specialty Chemical Formulations (e.g., Detergents and Surfactants)

Surfactants are amphiphilic molecules with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The structure of this compound, with its polar sulfamic acid and hydroxyl groups, makes it a potential hydrophilic head group for novel surfactants. While direct synthesis of surfactants from this compound is not extensively documented in the reviewed literature, the principles of surfactant design allow for speculation on its potential.

The sulfamic acid moiety can serve as an anionic head group, similar to the sulfate (B86663) and sulfonate groups found in common anionic surfactants. scielo.br The hydroxyl group could be used for further modification, for example, through esterification with a long-chain fatty acid to introduce the necessary hydrophobic tail. The resulting surfactant would possess unique properties due to the specific nature of the sulfamate (B1201201) linkage. The stability of the amide bond in the sulfamic acid group could offer advantages in terms of hydrolysis resistance compared to some ester-based surfactants. nih.gov

The effectiveness of a surfactant is often characterized by its hydrophilic-lipophilic balance (HLB). The presence of both a sulfamic acid and a hydroxyl group would contribute to a high HLB value, suggesting good water solubility and potential application as a detergent, emulsifier for oil-in-water emulsions, or a solubilizing agent. nih.gov

Polymer Modification and Functionalization Strategies

The introduction of specific functional groups onto polymer backbones is a key strategy for tailoring their properties. This compound can be utilized as a functionalization agent to impart both hydrophilicity and acidity to a variety of polymers. The hydroxyl group allows for its covalent attachment to polymer chains through various chemical reactions.

One approach is the grafting of this compound onto a polymer backbone. This can be achieved by reacting its hydroxyl group with complementary functional groups on the polymer, such as isocyanates, carboxylic acids, or epoxides. This modification can significantly alter the surface properties of the polymer, making it more hydrophilic and potentially improving its biocompatibility or adhesion characteristics.

A study on the modification of biochar with sulfamic acid demonstrates the effectiveness of this functional group in enhancing the adsorption properties of a material. google.com While this study does not use the hydroxypropyl derivative, it establishes the principle of using sulfamic acid to introduce acidic functional groups that can interact with polar compounds.

Derivatization of Biopolymers (e.g., Lignin (B12514952), Cellulose) for Material Enhancement

Lignin and cellulose (B213188) are abundant and renewable biopolymers with significant potential for the development of sustainable materials. However, their applications are often limited by their inherent properties. Chemical modification is a powerful tool to enhance their performance.

This compound is a promising candidate for the derivatization of these biopolymers. The hydroxyl group of the reagent can react with the hydroxyl groups present in cellulose and lignin, for instance, through an etherification reaction. This would covalently bond the (3-propyl)sulfamic acid moiety to the biopolymer backbone. Such a modification would introduce acidic sulfamic acid groups, which could significantly increase the hydrophilicity and dispersibility of lignin and cellulose in aqueous systems.

The literature describes the separate processes of hydroxypropylation and sulfonation of lignin and cellulose to improve their properties. researchgate.net For example, hydroxypropylation of lignin has been shown to alter its properties significantly. researchgate.net The use of this compound could potentially achieve a dual functionalization in a single step. This could be advantageous in creating new bio-based materials with tailored properties for applications such as dispersants, emulsifiers, or components in biocomposites. The introduction of sulfamic acid groups can also enhance the thermal stability of lignocellulosic materials. rsc.org

Catalysis in Synthetic Organic Chemistry

The acidic nature of the sulfamic acid group makes it and its derivatives attractive candidates for use as acidic organocatalysts. These catalysts offer a green and often milder alternative to traditional mineral acids and Lewis acids.

Design and Development of Acidic Organocatalysts

This compound and its derivatives can be designed as efficient Brønsted acid organocatalysts. The acidity of the sulfamic acid group can be tuned by modifying the substituent on the nitrogen atom. Research has shown that N-alkylated sulfamic acid derivatives are promising acidic organocatalysts with convenient acidity that are easy to synthesize. nih.gov These catalysts have been successfully applied in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones with good to excellent yields. nih.gov

A related compound, 3-(sulfamic acid)-propyltriethoxysilane (SAPES), has been immobilized on biochar nanoparticles to create a recyclable and biocompatible heterogeneous catalyst. nih.govusda.govresearchgate.net This catalyst has demonstrated high efficiency in the selective oxidation of sulfides to sulfoxides and in the multicomponent synthesis of tetrahydrobenzo[b]pyrans under mild and green conditions. nih.govusda.govresearchgate.net The triethoxysilane (B36694) group allows for covalent attachment to the biochar support, while the propylsulfamic acid moiety provides the catalytic acidic sites.

The general structure of these catalysts, a propyl chain linked to a sulfamic acid group, is directly comparable to this compound. The hydroxyl group in this compound could be used to immobilize the catalyst onto a solid support, creating a recoverable and reusable catalytic system. This approach aligns with the principles of green chemistry by minimizing waste and facilitating catalyst separation from the reaction products.

Table 2: Performance of a 3-(Sulfamic acid)-propyl Functionalized Catalyst

| Reaction Type | Catalyst | Key Advantages | Product Yields | Reference |

| Selective Oxidation of Sulfides | SAPES@Biochar | Recyclable, biocompatible, solvent-free | Good to excellent | nih.govusda.govresearchgate.net |

| Multicomponent synthesis of Tetrahydrobenzo[b]pyrans | SAPES@Biochar | Mild conditions, green solvent | High | nih.govusda.govresearchgate.net |

| Biginelli Reaction | N-alkylated sulfamic acids | Convenient acidity, easy synthesis | Good to excellent (up to 97%) | nih.gov |

Applications in Multicomponent Reaction Systems

Sulfamic acid and its derivatives have emerged as highly efficient, reusable, and environmentally benign catalysts in organic synthesis, particularly in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a complex product, benefit from the strong Brønsted acidity and practical handling properties of sulfamic acid-based catalysts. researchgate.net

N-alkylated sulfamic acid derivatives have proven to be promising acidic organocatalysts. researchgate.net They are noted for their stability under atmospheric conditions, affordability, and the ability to produce reproducible results under simple reaction conditions. researchgate.net A significant application is in the Biginelli reaction, a one-pot cyclocondensation used to synthesize dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. Studies using various N-alkylated sulfamic acid derivatives, including those derived from benzylamine (B48309), have demonstrated good to excellent yields (ranging from 80% to 97%) in the synthesis of DHPMs. researchgate.net

The catalytic activity of sulfamic acid is not limited to the Biginelli reaction. It has been successfully employed in the synthesis of other complex heterocyclic structures. For instance, sulfamic acid promotes a one-pot, three-component synthesis of spirooxindoles, another important class of biologically active compounds. nih.gov The use of water as a solvent in these reactions makes the process eco-friendly, and the catalyst can be recovered and reused for multiple cycles without a significant loss of activity. nih.gov Similarly, it has been used to catalyze the synthesis of 4-oxo-tetrahydroindoles under solvent-free ball milling conditions, further highlighting its utility in green chemistry. nih.gov

Given that this compound is an N-alkylated derivative, it is poised to exhibit similar catalytic activity. The presence of the hydroxyl group could potentially modify its solubility in different solvent systems or even participate in the reaction mechanism, offering unique selectivity or reactivity compared to simpler alkyl derivatives.

Table 1: Application of Sulfamic Acid (SA) and its Derivatives as Catalysts in Multicomponent Reactions

| Reaction Type | Catalyst | Reactants | Product | Key Advantages | Yield |

| Biginelli Reaction | N-Alkylated Sulfamic Acid | Aldehyde, 1,3-dicarbonyl compound, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone (DHPM) | Good yields, catalytic efficiency. researchgate.net | ~80-97% |

| Spirooxindole Synthesis | Sulfamic Acid (H₂NSO₃H) | Isatin, malononitrile/ethyl cyanoacetate, 1,3-dicarbonyl compound | Spirooxindole derivative | Eco-friendly (water solvent), catalyst reusability. nih.gov | High |

| Tetrahydroindole Synthesis | Sulfamic Acid (H₂NSO₃H) | Amine, dimedone, α-chloroacetaldehyde | 4-oxo-tetrahydroindole | Solvent-free, mechanochemical (ball milling) approach. nih.gov | N/A |

| Homoallylic Amine Synthesis | Sulfamic Acid (H₂NSO₃H) | Aldehyde, Aniline, Allyltributylstannane | Homoallylic amine | Solvent-free, catalyst recovery and recycling. researchgate.net | Excellent |

Environmental and Atmospheric Chemistry

The atmospheric chemistry of sulfamic acid (SFA) is an area of growing research interest due to its significant impact on air quality. copernicus.org SFA is recognized as a potent agent in atmospheric nucleation and aerosol growth processes. copernicus.orgcopernicus.org

New particle formation (NPF) is a critical process that influences global aerosol populations and, consequently, climate. frontiersin.org Sulfuric acid is a well-established key player in atmospheric nucleation. copernicus.orgnih.gov Research has shown that sulfamic acid, a nitrogen-containing derivative of sulfuric acid, also plays a significant role. copernicus.org It can be formed in the atmosphere through the reaction of sulfur trioxide (SO₃) and ammonia (B1221849) (NH₃), a reaction that can be self-catalyzed by ammonia itself, making it competitive with the formation of sulfuric acid from SO₃ and water in polluted, ammonia-rich environments. nebraska.edu

Quantum chemical calculations and kinetic modeling have demonstrated that sulfamic acid can significantly enhance NPF. copernicus.orgcopernicus.org Specifically, in systems containing methanesulfonic acid (MSA) and methylamine (B109427) (MA)—common in agricultural and coastal areas—the presence of sulfamic acid can increase the rate of NPF by approximately 1000-fold at 278.15 K. copernicus.orgcopernicus.org It participates directly in the formation of molecular clusters that are the precursors to new particles. copernicus.orgcopernicus.org The two functional groups of SFA, the amino (-NH₂) and the sulfonic acid (-SO₃H) groups, can act as both hydrogen bond donors and acceptors, facilitating stable cluster formation with other atmospheric species. copernicus.org

While direct studies on this compound are not available, its core sulfamic acid structure suggests it could also participate in NPF. The additional hydroxypropyl group would increase its molecular weight and could alter its volatility and hygroscopicity, potentially influencing its effectiveness as a nucleating agent.

Beyond initiating the formation of new particles, sulfamic acid also contributes to their subsequent growth into larger aerosol particles that can act as cloud condensation nuclei (CCN). frontiersin.org The growth of newly formed particles from a few nanometers to larger sizes is a crucial step in their atmospheric lifecycle. frontiersin.org

The mechanism for this growth involves the sulfamate anion (SFA⁻) at the air-water interface of aerosol particles. copernicus.orgcopernicus.org This charged species can effectively attract and uptake gaseous molecules from the atmosphere, thereby promoting the condensational growth of the particle. copernicus.orgcopernicus.org This process is particularly relevant in the context of global efforts to reduce sulfuric acid emissions, as other compounds like sulfamic acid may play a proportionally larger role in aerosol dynamics. copernicus.orgcopernicus.org The mean growth rate of freshly nucleated particles has been observed at rates such as 1.2 nm/h and is correlated with the concentration of gaseous acids like sulfuric acid. researchgate.net

The this compound molecule, with its hydroxyl group, would likely exhibit increased water solubility and hygroscopicity compared to the parent sulfamic acid. This property could enhance its ability to partition to the aqueous phase of aerosols and contribute to particle growth by attracting water and other soluble species.

Table 2: Role of Sulfamic Acid (SFA) in Atmospheric Processes

| Process | Mechanism | Key Finding | Significance |

| New Particle Formation (NPF) | Direct participation in cluster formation with methanesulfonic acid (MSA) and methylamine (MA). copernicus.orgcopernicus.org | Can enhance the NPF rate by a factor of ~10³. copernicus.orgcopernicus.org | Provides an important NPF pathway, especially in certain polluted environments. copernicus.orgcopernicus.org |

| Aerosol Particle Growth | The SFA⁻ anion at the air-water interface attracts gaseous molecules to the aqueous surface. copernicus.orgcopernicus.org | Promotes the growth of newly formed particles. copernicus.orgcopernicus.org | Contributes to the evolution of aerosols to sizes relevant for cloud formation and climate effects. frontiersin.org |

Analytical Chemistry Applications

The separation of enantiomers is critical in the pharmaceutical industry. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, often employing either a chiral stationary phase (CSP) or a chiral mobile-phase additive (CMPA). springernature.comresearchgate.netnih.gov In the CMPA method, a chiral selector is added directly to the mobile phase, where it forms transient diastereomeric complexes with the enantiomers of the analyte. springernature.comresearchgate.net These complexes have different formation constants or partitioning behaviors between the mobile phase and a standard achiral stationary phase, enabling their separation. springernature.com

Common CMPAs include cyclodextrins and their derivatives (like hydroxypropyl-β-cyclodextrin), macrocyclic antibiotics, and chiral ligand exchangers. springernature.comnih.gov The effectiveness of a CMPA relies on its ability to engage in multiple non-covalent interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) with the analyte to achieve chiral recognition. researchgate.net

There is no literature documenting the use of this compound as a CMPA. However, if synthesized from a chiral precursor, the molecule would possess a chiral center. Its structure contains a strong acid group (sulfamic acid) and a hydrogen-bonding group (hydroxyl), which are functionalities that can facilitate the necessary interactions for chiral recognition. Therefore, chiral this compound represents a potential, though unexplored, candidate for investigation as a novel chiral mobile-phase additive for the separation of specific classes of racemic compounds.

In analytical chemistry, masking agents are used to prevent interfering species from participating in a chemical reaction. Sulfamic acid is known to serve this function in specific assays. A classic example is its use in the qualitative analysis of nitrate (B79036) ions (NO₃⁻) via the brown ring test. wikipedia.org In this context, sulfamic acid is added to selectively remove interfering nitrite (B80452) ions (NO₂⁻) from the sample. wikipedia.org It achieves this through a rapid and quantitative reaction with nitrous acid (HNO₂), converting it to nitrogen gas, water, and sulfuric acid, thus preventing the nitrite from giving a false positive result. atamanchemicals.com

Given that this reactivity is a function of the core sulfamic acid structure, it is highly probable that this compound would undergo the same reaction with nitrous acid. Its application as a masking agent for nitrite would therefore be chemically feasible. The choice between using sulfamic acid or its hydroxypropyl derivative would likely depend on secondary properties such as solubility in the assay medium or potential interactions of the propyl chain.

Corrosion Inhibition Mechanisms and Material Protection

The protection of metallic materials from the degradative effects of corrosion is a critical aspect of industrial maintenance and material science. Sulfamic acid (NH₂SO₃H), while considered less corrosive than other strong mineral acids like hydrochloric or sulfuric acid, can still cause significant deterioration of metals, particularly iron-based alloys, in its lower pH range. ugm.ac.idtandfonline.com The use of organic corrosion inhibitors is a common and effective strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process. ugm.ac.idtandfonline.com While specific research on the corrosion inhibition properties of this compound is not extensively available in public literature, its potential efficacy can be inferred from the behavior of similar organic molecules containing hydroxyl (-OH), alkyl, and sulfamic acid functional groups.

The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecule onto the metal surface. ugm.ac.idtandfonline.com This adsorption can occur through two main processes: physisorption and chemisorption. Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate-type bond through electron pair donation from the inhibitor to a vacant d-orbital of the metal. ugm.ac.id The presence of heteroatoms such as nitrogen, sulfur, and oxygen, as well as pi-electrons in the molecular structure of the inhibitor, generally enhances its adsorption and, consequently, its inhibitive performance. mdpi.com

In the case of this compound, the presence of nitrogen, sulfur, and oxygen atoms suggests a strong potential for adsorption onto a metal surface. The molecule could adsorb onto the steel surface through the lone pair of electrons on the oxygen and nitrogen atoms and the sulfur atom in the sulfamic acid group. The hydroxyl group could also participate in the adsorption process.

Studies on various organic inhibitors in sulfamic acid solutions have demonstrated that the formation of a protective film on the metal surface is key to corrosion protection. This film acts as a barrier, isolating the metal from the aggressive acidic environment. The effectiveness of this film is dependent on several factors, including the concentration of the inhibitor, the temperature of the environment, and the nature of the metal surface. ugm.ac.idarabjchem.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial in elucidating the mechanisms of corrosion inhibition. Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Anodic inhibitors primarily retard the anodic dissolution of the metal, while cathodic inhibitors suppress the cathodic hydrogen evolution reaction. Mixed-type inhibitors affect both the anodic and cathodic processes. acs.org For many organic inhibitors in sulfamic acid, a mixed-mode of inhibition is observed. arabjchem.orgacs.org

EIS studies provide valuable information about the properties of the protective film and the kinetics of the corrosion process. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of an inhibitor are indicative of effective corrosion protection. arabjchem.org

The adsorption of inhibitor molecules on the metal surface can often be described by various adsorption isotherms, such as the Langmuir, Temkin, or Freundlich isotherms. ugm.ac.idarabjchem.org The Langmuir isotherm, which assumes the formation of a monolayer of inhibitor on the metal surface, is frequently found to be applicable for corrosion inhibitors in sulfamic acid. tandfonline.com

Detailed research on related compounds provides insight into the expected behavior of this compound. For instance, studies on S-containing amino acids as corrosion inhibitors for mild steel in sulfamic acid have shown that these molecules act as effective anodic inhibitors by blocking the anodic sites. tandfonline.com The inhibition efficiency is influenced by the molecular structure of the amino acid.

The following table summarizes findings for various inhibitors in sulfamic acid, which can provide a comparative basis for the potential performance of this compound and its derivatives.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Type of Inhibition |

| Tryptophan | Low Alloy Steel | 0.6 M Sulfamic Acid | >90 | Temkin | Mixed |

| Tetrahydro-1,2,4-triazines | N80 Steel | 5% Sulfamic Acid | 88.5 | Langmuir | Mixed |

| N-acetylcysteine | Mild Steel | Sulfamic Acid | 96.7 | Temkin | Anodic |

| S-benzylcysteine | Mild Steel | Sulfamic Acid | - | Temkin | Anodic |

| Cysteine | Mild Steel | Sulfamic Acid | - | Langmuir | Anodic |

| Methionine | Mild Steel | Sulfamic Acid | 91.2 | Langmuir | Anodic |

This table is a compilation of data from various sources for comparative purposes and does not represent data for this compound. tandfonline.comarabjchem.orgacs.org

The data suggests that organic molecules with functional groups similar to this compound can be highly effective corrosion inhibitors in sulfamic acid environments. The exact performance of this compound and its derivatives would depend on a combination of factors including its specific molecular structure, its concentration, and the operating conditions. Further experimental research is necessary to fully characterize its corrosion inhibition mechanisms and to optimize its application for material protection.

Q & A

Q. How can the compound’s bioactivity be evaluated in cellular models without interference from hydrolysis products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.